molecular formula C11H17NO B8723789 4-(1-methoxy-2-methylpropan-2-yl)aniline

4-(1-methoxy-2-methylpropan-2-yl)aniline

Cat. No.: B8723789
M. Wt: 179.26 g/mol
InChI Key: CMGOTUISDFSPCO-UHFFFAOYSA-N
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Description

4-(1-Methoxy-2-methylpropan-2-yl)aniline is an aniline derivative research chemical characterized by its methoxy-isopropyl substituent. This compound is part of a class of aniline derivatives that are frequently employed as key synthetic intermediates and building blocks in organic chemistry and medicinal chemistry research . Aniline compounds with specific ring substitutions are often explored for their potential biological activity and are valuable in the development of novel pharmaceutical compounds . As a multifunctional building block, it may serve in the synthesis of more complex molecules for various research applications. The structure, featuring both an amine and an ether functional group, provides two distinct sites for chemical modification, allowing researchers to create a diverse array of derivatives. This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling and adhere to all relevant laboratory safety protocols.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-(1-methoxy-2-methylpropan-2-yl)aniline

InChI

InChI=1S/C11H17NO/c1-11(2,8-13-3)9-4-6-10(12)7-5-9/h4-7H,8,12H2,1-3H3

InChI Key

CMGOTUISDFSPCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C1=CC=C(C=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-methoxy-2-methylpropan-2-yl)aniline typically involves the alkylation of phenylamine with 2-methoxy-1,1-dimethyl-ethyl halide under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-(1-methoxy-2-methylpropan-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The phenylamine group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenylamine derivatives depending on the reagent used.

Scientific Research Applications

4-(1-methoxy-2-methylpropan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-methoxy-2-methylpropan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-Methoxy-2-methylaniline ()

  • Structure : A methoxy (–OCH3) and methyl (–CH3) group at the para and ortho positions, respectively.
  • Key Differences : The absence of the branched ether chain reduces steric hindrance compared to 4-(1-methoxy-2-methylpropan-2-yl)aniline.
  • Synthesis : Prepared via Pd-catalyzed cross-coupling (e.g., NaOtBu, Pd(dppf)Cl2·CH2Cl2, toluene, 100°C) .
  • Crystallography: Dihedral angles between aromatic rings in derivatives (e.g., 87.78° in 2-((4-methoxy-2-methylphenyl)amino)-1,2-diphenylethanone) suggest planar deviations due to substituent interactions .

4-Methoxy-N-(2-methylprop-2-enyl)aniline ()

  • Structure : Methoxy group at para position and a methylpropenyl (–CH2C(CH3)=CH2) substituent on the amine.
  • Key Differences : The linear propenyl group offers less steric bulk than the branched ether in the target compound.
  • Properties : Molecular weight 177.24 g/mol, LogP 2.756, indicating moderate lipophilicity .

4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline ()

  • Structure : Chloro-methylpropan group attached via an oxadiazole ring.
  • Key Differences : The oxadiazole ring introduces rigidity and electronic effects distinct from the ether chain in the target compound.
  • Molecular Weight : 251.71 g/mol, higher due to the chlorine atom and heterocycle .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) LogP Key Substituent
This compound (Target) C11H17NO2 195.26 (calculated) ~2.8* Branched ether (–OCH2C(CH3)2)
4-Methoxy-2-methylaniline C8H11NO 137.18 1.2 –OCH3, –CH3
4-Methoxy-N-(2-methylprop-2-enyl)aniline C11H15NO 177.24 2.756 –OCH3, –CH2C(CH3)=CH2
4-[5-(1-Chloro-2-methylpropan-2-yl)-1,2,4-oxadiazol-3-yl]aniline C12H14ClN3O 251.71 3.1* –Cl, oxadiazole ring

*Estimated based on structural analogs.

Crystallographic Insights

  • Derivatives of 4-methoxy-2-methylaniline show dihedral angles of 55.30–87.78° between aromatic rings, indicating significant non-planarity due to substituent interactions .
  • Weak C–H⋯O hydrogen bonds stabilize crystal structures, a feature likely shared with the target compound due to its methoxy group .

Q & A

Q. What are the optimal synthetic routes for 4-(1-methoxy-2-methylpropan-2-yl)aniline, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example:

  • Friedel-Crafts alkylation : Reacting aniline derivatives with 1-methoxy-2-methylpropan-2-yl halides in the presence of Lewis acids (e.g., AlCl₃) at 80–100°C .
  • Cross-coupling : Palladium-catalyzed coupling of aryl halides with pre-functionalized ethers under inert atmospheres (e.g., N₂ or Ar) .
    Key considerations :
  • Solvent polarity (e.g., DMF for polar intermediates, toluene for non-polar systems) affects reaction rates .
  • Impurities like regioisomers may form due to competing substitution pathways; column chromatography or recrystallization is recommended for purification .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and substituent orientation?

Methodological Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the 3D structure, particularly to distinguish between para/meta substitution .
  • NMR spectroscopy :
    • ¹H NMR : Methoxy protons (δ 3.2–3.5 ppm) and methyl groups (δ 1.2–1.4 ppm) confirm the substituent .
    • NOESY : Correlates spatial proximity of aromatic protons and the methoxy group to confirm substitution pattern .
  • Mass spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., C₁₂H₁₇NO⁺ requires m/z 191.1310) .

Q. What are the primary chemical reactivity trends observed for this aniline derivative?

Methodological Answer:

  • Oxidation : The aniline group oxidizes to nitroso or nitro derivatives under strong oxidizing agents (e.g., KMnO₄ in acidic conditions) .
  • Electrophilic substitution : The methoxy-isopropyl group deactivates the ring, directing substituents to meta positions. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro derivatives .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups to amines but leaves the methoxy-isopropyl group intact .

Advanced Research Questions

Q. How do computational models (e.g., DFT) predict the electronic effects of the methoxy-isopropyl group on aromatic ring reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The methoxy-isopropyl group withdraws electron density via inductive effects, reducing ring electron density (HOMO-LUMO gap ~5.2 eV) .
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) by analyzing steric clashes and hydrogen-bonding potential of the methoxy-isopropyl group .

Q. What experimental strategies resolve contradictions in reported biological activities of structurally similar aniline derivatives?

Methodological Answer:

  • Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-methoxy vs. 4-trifluoromethyl derivatives) to isolate the methoxy-isopropyl group’s contribution .
  • Kinetic assays : Measure inhibition constants (Kᵢ) against target enzymes (e.g., tyrosine kinases) to quantify potency discrepancies .
  • Controlled oxidation studies : Test if oxidation byproducts (e.g., quinones) contribute to observed cytotoxicity .

Q. How can regioselectivity challenges in functionalizing the aromatic ring be addressed?

Methodological Answer:

  • Directing group engineering : Temporarily install removable groups (e.g., boronic esters) to steer substitution to desired positions .
  • Microwave-assisted synthesis : Enhance reaction specificity by reducing side reactions (e.g., dimerization) through rapid heating/cooling cycles .
  • Protection/deprotection strategies : Use tert-butoxycarbonyl (BOC) groups to shield the aniline nitrogen during harsh reactions .

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